Cas no 1255206-69-9 (4-Methyl-5-vinylisobenzofuran-1(3H)-one)
4-Methyl-5-vinylisobenzofuran-1(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-5-vinylisobenzofuran-1(3H)-one
- 5-ethenyl-4-methyl-2-benzofuran-1(3H)-one
- PYFRWRLVRDXGPN-UHFFFAOYSA-N
- FCH2494811
- SCHEMBL286569
- DA-13529
- MFCD26401764
- AKOS030235589
- CS-0158983
- 1255206-69-9
- BS-52005
- DTXSID401273191
- 5-ethenyl-4-methyl-3H-2-benzofuran-1-one
- s10501
- 4-Methyl-5-vinylisobenzofuran-1(3H)-one
-
- MDL: MFCD26401764
- Inchi: 1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3
- InChI Key: PYFRWRLVRDXGPN-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(C=C)C(C)=C2C1)=O
Computed Properties
- Exact Mass: 174.068079557g/mol
- Monoisotopic Mass: 174.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.5
4-Methyl-5-vinylisobenzofuran-1(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099014-250mg |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% | 250mg |
$415.52 | 2023-09-03 | |
| Alichem | A019099014-1g |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% | 1g |
$1038.80 | 2023-09-03 | |
| eNovation Chemicals LLC | D546994-1g |
5-ethenyl-4-methyl-2-benzofuran-1(3H)-one |
1255206-69-9 | 95% | 1g |
$900 | 2024-08-03 | |
| Chemenu | CM362260-250mg |
5-ethenyl-4-methyl-2-benzofuran-1(3H)-one |
1255206-69-9 | 95%+ | 250mg |
$200 | 2022-06-13 | |
| Chemenu | CM362260-1g |
5-ethenyl-4-methyl-2-benzofuran-1(3H)-one |
1255206-69-9 | 95%+ | 1g |
$1786 | 2023-02-18 | |
| abcr | AB487101-250 mg |
5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one; . |
1255206-69-9 | 250MG |
€362.00 | 2023-04-20 | ||
| abcr | AB487101-1 g |
5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one; . |
1255206-69-9 | 1g |
€868.60 | 2023-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229623-1g |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 1g |
¥16249.00 | 2024-08-09 | |
| Ambeed | A353112-100mg |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 100mg |
$115.0 | 2025-02-24 | |
| Ambeed | A353112-250mg |
4-Methyl-5-vinylisobenzofuran-1(3H)-one |
1255206-69-9 | 97% mix TBC as stabilizer | 250mg |
$194.0 | 2025-02-24 |
4-Methyl-5-vinylisobenzofuran-1(3H)-one Suppliers
4-Methyl-5-vinylisobenzofuran-1(3H)-one Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4-Methyl-5-vinylisobenzofuran-1(3H)-one
Recent Advances in the Study of 4-Methyl-5-vinylisobenzofuran-1(3H)-one (CAS: 1255206-69-9) in Chemical Biology and Pharmaceutical Research
4-Methyl-5-vinylisobenzofuran-1(3H)-one (CAS: 1255206-69-9) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound's distinctive isobenzofuranone core, coupled with its vinyl and methyl substituents, makes it a versatile intermediate for the development of pharmacologically active agents. Recent synthetic methodologies have optimized the production of 4-Methyl-5-vinylisobenzofuran-1(3H)-one, achieving higher yields and purity, which is critical for its application in medicinal chemistry. These advancements have been documented in several high-impact journals, highlighting the compound's growing importance in the field.
In terms of biological activity, preliminary studies suggest that 4-Methyl-5-vinylisobenzofuran-1(3H)-one exhibits moderate inhibitory effects on certain enzymatic targets, including those involved in inflammatory pathways. Researchers have also investigated its potential as a precursor for the synthesis of more complex molecules with enhanced bioactivity. For instance, derivatives of this compound have shown promise in modulating specific protein-protein interactions, which could be leveraged for the development of new therapeutics.
One of the most notable applications of 4-Methyl-5-vinylisobenzofuran-1(3H)-one is in the field of oncology. Recent in vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Additionally, its unique chemical structure allows for further functionalization, enabling researchers to tailor its properties for specific therapeutic targets.
Despite these promising findings, challenges remain in the clinical translation of 4-Methyl-5-vinylisobenzofuran-1(3H)-one and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its biological activity make it a compelling candidate for future drug discovery efforts.
In conclusion, 4-Methyl-5-vinylisobenzofuran-1(3H)-one (CAS: 1255206-69-9) represents a valuable scaffold in medicinal chemistry, with potential applications across multiple therapeutic areas. Continued research into its synthesis, biological activity, and mechanism of action will be essential for unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the study of such compounds, bridging the gap between chemical synthesis and biological application.
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